molecular formula C8H6Cl2N4O B2410312 3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide CAS No. 2244083-76-7

3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide

Cat. No.: B2410312
CAS No.: 2244083-76-7
M. Wt: 245.06
InChI Key: KHDSWDUHIYDAIK-UHFFFAOYSA-N
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Description

3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide is a chemical compound with the molecular formula C8H5Cl2N3O. It belongs to the class of imidazopyridines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dichloroimidazo[1,2-a]pyridine with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the carbohydrazide moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced imidazopyridine derivatives.

    Substitution: Formation of substituted imidazopyridine derivatives with various functional groups.

Scientific Research Applications

3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include DNA, proteins, and cell membranes.

Comparison with Similar Compounds

  • 3,6-Dichloroimidazo[1,2-a]pyridine
  • 3-Bromoimidazo[1,2-a]pyridine
  • 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

Comparison: 3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

3,6-dichloroimidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4O/c9-4-1-2-5-12-6(8(15)13-11)7(10)14(5)3-4/h1-3H,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDSWDUHIYDAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Cl)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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